molecular formula C3H9NO3S2 B15326995 2-(Methylsulfonyl)ethanesulfinamide

2-(Methylsulfonyl)ethanesulfinamide

Cat. No.: B15326995
M. Wt: 171.2 g/mol
InChI Key: XMXAYVWEMXWSMY-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)ethanesulfinamide is a specialized organic compound featuring both methylsulfonyl and ethanesulfinamide functional groups. This structure suggests its potential utility as a versatile building block or intermediate in organic synthesis and medicinal chemistry research . Sulfinamide derivatives are of significant interest in pharmaceutical research for their role as key intermediates in the synthesis of novel therapeutic agents . For instance, structurally related ethanesulfonamide derivatives have been investigated as a class of orally active endothelin-A (ETA) receptor antagonists, which are relevant for the study of cardiovascular diseases . The methylsulfonyl moiety is a stable, polar group commonly found in bioactive molecules and can influence the physicochemical properties of a compound . This reagent is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

Molecular Formula

C3H9NO3S2

Molecular Weight

171.2 g/mol

IUPAC Name

2-methylsulfonylethanesulfinamide

InChI

InChI=1S/C3H9NO3S2/c1-9(6,7)3-2-8(4)5/h2-4H2,1H3

InChI Key

XMXAYVWEMXWSMY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCS(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)ethanesulfinamide typically involves the reaction of ethanesulfinamide with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)ethanesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfonyl)ethanesulfinamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)ethanesulfinamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl and sulfinamide groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction is crucial in its application as an enzyme inhibitor and in drug development .

Comparison with Similar Compounds

The provided evidence focuses on sulfonylurea herbicides, which share structural motifs with 2-(Methylsulfonyl)ethanesulfinamide, particularly sulfonyl groups. Below is a detailed comparison:

Structural and Functional Group Analysis
Compound Key Functional Groups Core Structure Applications
This compound Methylsulfonyl, sulfinamide Ethane backbone Not specified in evidence
Metsulfuron-methyl Sulfonylurea, triazine, benzoate Benzoate-triazine linkage Herbicide (ALS inhibitor)
Triflusulfuron-methyl Sulfonylurea, trifluoroethoxy, triazine Triazine-ester complex Selective herbicide
Ethametsulfuron-methyl Sulfonylurea, methoxy, triazine Ethoxy-substituted triazine Broadleaf weed control

Key Observations :

  • Sulfonyl Group : All compounds contain sulfonyl (–SO₂–) groups, which enhance polarity and stability. However, in sulfonylureas, this group bridges aromatic (benzoate) and heterocyclic (triazine) moieties, enabling herbicidal activity via acetolactate synthase (ALS) inhibition . In contrast, this compound lacks this triazine-benzoate framework, suggesting divergent reactivity or applications.
  • Sulfinamide vs. Sulfonylurea : The sulfinamide group (–S(O)NH₂) in the target compound is distinct from the sulfonylurea (–SO₂NHC(O)NH–) linkage in herbicides. Sulfinamides are more nucleophilic and less hydrolytically stable than sulfonylureas, which may limit environmental persistence but expand synthetic utility.
Physicochemical Properties

While explicit data for this compound is absent in the evidence, inferences can be drawn:

  • Solubility : The methylsulfonyl group increases hydrophilicity compared to aryl-containing sulfonylureas, which rely on ester groups for lipid membrane penetration.
  • Stability : Sulfinamides are prone to oxidation to sulfonamides, unlike sulfonylureas, which resist degradation under ambient conditions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Methylsulfonyl)ethanesulfinamide with high purity?

  • Methodological Answer : Synthesis typically involves sequential sulfonation and amidation steps. For example:

Sulfonation : React methanesulfonyl chloride with ethanesulfinic acid under controlled pH (8–9) in anhydrous dichloromethane at 0–5°C.

Amidation : Introduce ammonia or a primary amine to form the sulfinamide group.

  • Optimization : Yield and purity depend on solvent choice (e.g., THF for polar intermediates), temperature control (±2°C), and stoichiometric ratios (1:1.2 for sulfonation).

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

    Reaction Step Conditions Yield
    Sulfonation0–5°C, pH 8.575–85%
    AmidationRT, 12 hrs60–70%

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the methylsulfonyl group shows a singlet at δ 3.1 ppm (¹H) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 183.05) .
  • Infrared Spectroscopy (IR) : Peaks at 1150 cm⁻¹ (S=O stretch) and 3300 cm⁻¹ (N-H bend) confirm functional groups .
  • HPLC Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase (70:30) .

Q. How should researchers ensure the stability of this compound during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store in airtight, light-resistant containers under nitrogen at –20°C to prevent hydrolysis/oxidation.
  • Degradation Monitoring : Perform periodic HPLC analysis to detect sulfonic acid byproducts (>5% degradation indicates compromised stability) .

Advanced Research Questions

Q. What experimental approaches are used to investigate the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Derivative Synthesis : Modify substituents (e.g., alkyl chains, aryl groups) and evaluate effects on solubility (logP) and bioactivity.
  • Biological Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) via fluorometric assays. Correlate IC₅₀ values with substituent electronegativity .
  • Computational Modeling : Use DFT calculations to predict binding affinities to active sites (e.g., AutoDock Vina) .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., pH 7.4, 37°C).

  • Control Experiments : Include positive controls (e.g., acetazolamide for enzyme inhibition) and validate via dose-response curves.

  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to reconcile variability in IC₅₀ values .

    Study IC₅₀ (µM) Cell Line pH
    A12.3 ± 1.2HepG27.4
    B28.5 ± 3.1HEK2936.8

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) at 1–5 mol%.
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for intermediate stability.
  • Real-Time Monitoring : Use in-situ FTIR to track reaction progress and adjust parameters dynamically .

Q. What methodologies are employed to assess the toxicological profile of this compound in preclinical models?

  • Methodological Answer :

  • Acute Toxicity : Administer escalating doses (10–1000 mg/kg) in rodent models; monitor mortality and organ histopathology over 14 days.
  • Genotoxicity : Conduct Ames tests (TA98 strain) to detect mutagenic potential.
  • Regulatory Compliance : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (bacterial reverse mutation) .

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